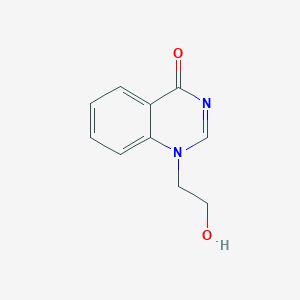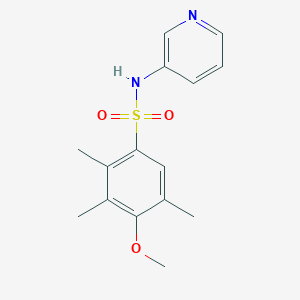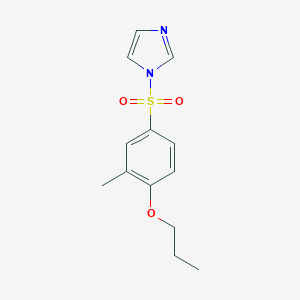![molecular formula C17H19NO4S B225290 4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid, commonly known as BSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSA is a sulfonamide-based compound that has a benzene ring attached to a carboxylic acid group and a butyl group attached to a phenyl ring.
作用機序
BSA binds to proteins through the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This binding can cause conformational changes in the protein, leading to altered protein activity. BSA has also been shown to bind to DNA, potentially leading to altered gene expression.
Biochemical and Physiological Effects
BSA has been shown to have a range of biochemical and physiological effects. BSA can bind to proteins and alter their activity, leading to changes in cellular processes. BSA has also been shown to have anti-inflammatory effects, potentially through its ability to bind to proteins involved in inflammation. Additionally, BSA has been shown to have antioxidant effects, potentially through its ability to scavenge free radicals.
実験室実験の利点と制限
One advantage of using BSA in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, BSA has a high binding affinity for proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of using BSA is its potential to bind to multiple proteins, leading to nonspecific effects. Furthermore, BSA may not accurately represent the behavior of other sulfonamide-based compounds due to its unique structure.
将来の方向性
For research on BSA include the development of biosensors, drug carriers, and further exploration of its potential therapeutic effects.
合成法
BSA can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with sec-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with a sulfonyl chloride derivative to form the final product, BSA. The synthesis of BSA is relatively simple and can be achieved through standard laboratory techniques.
科学的研究の応用
BSA has been extensively studied in scientific research due to its potential applications in various fields. BSA has been used as a fluorescent probe to study the binding of small molecules to proteins, as well as to study protein-protein interactions. BSA has also been used as a model compound to study the adsorption of organic molecules on surfaces, such as in the development of biosensors. Furthermore, BSA has been studied for its potential use as a drug carrier due to its ability to bind to proteins and its low toxicity.
特性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-6-10-16(11-7-13)23(21,22)18-15-8-4-14(5-9-15)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
InChIキー |
FQDDFIUXSSIXOR-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)








![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)
